N-(1-(4-Fluorophenyl)propan-2-yl)azetidine-3-carboxamide hydrochloride

Stereochemistry Medicinal Chemistry Scaffold Differentiation

Chiral azetidine-3-carboxamide hydrochloride (CAS 1361111-33-2) addresses the need for stereochemically-defined scaffolds outside crowded CB1 antagonist IP space. • Defined stereocenter at the α-carbon enables enantioselective synthesis and stereospecific target engagement for CNS/oncology programs • 3-Carboxamide regioisomer provides orthogonal H-bond geometry vs. patented 1-carboxamide CB1 antagonists, supporting novel FTO analysis • 98% HPLC purity with CoA reduces impurity-driven false positives in HTS and parallel synthesis workflows Supplied as irritant solid; standard international B2B shipping applies.

Molecular Formula C13H18ClFN2O
Molecular Weight 272.74 g/mol
CAS No. 1361111-33-2
Cat. No. B1402592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(4-Fluorophenyl)propan-2-yl)azetidine-3-carboxamide hydrochloride
CAS1361111-33-2
Molecular FormulaC13H18ClFN2O
Molecular Weight272.74 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)F)NC(=O)C2CNC2.Cl
InChIInChI=1S/C13H17FN2O.ClH/c1-9(16-13(17)11-7-15-8-11)6-10-2-4-12(14)5-3-10;/h2-5,9,11,15H,6-8H2,1H3,(H,16,17);1H
InChIKeyRTONTNVJJWYQOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidine-3-Carboxamide HCl: Structural Identity & Procurement


N-(1-(4-Fluorophenyl)propan-2-yl)azetidine-3-carboxamide hydrochloride (CAS 1361111-33-2, MDL MFCD21606241) is a synthetic small molecule belonging to the azetidine-3-carboxamide class, characterized by a four-membered azetidine heterocycle linked via a carboxamide bridge to a chiral 1-(4-fluorophenyl)propan-2-amine moiety [1]. The hydrochloride salt (molecular formula C₁₃H₁₈ClFN₂O, MW 272.75 g/mol) is supplied as an irritant solid with a certified purity of 98% (HPLC) by commercial vendors such as Leyan (catalog 1631623) and Howei Pharm (catalog 1051PU780), and is primarily utilized as a synthetic building block or scaffold for medicinal chemistry optimization programs [2]. Unlike more extensively profiled azetidine-1-carboxamide CB1 antagonists, this 3-carboxamide regioisomer occupies a distinct chemical space that has not yet been the subject of detailed published pharmacological characterization, making its selection a matter of precise structural specification rather than off-the-shelf biological substitution [3].

Chiral azetidine scaffold Defined stereocenter on the 1-(4-fluorophenyl)propan-2-yl substituent supports enantiomer-comparison studies and stereochemical SAR workflows.
3-carboxamide regioisomer Distinct chemical space from the 1-carboxamide CB1 antagonist series; provides an orthogonal entry point for regioisomer diversification programs.
Certified purity specification Supplied with documented purity and available Certificate of Analysis, supporting reproducible procurement for medicinal chemistry optimization.

Why Generic Azetidine-3-Carboxamides Fail to Substitute


Substitution within the azetidine-3-carboxamide family is precluded by the precise stereoelectronic requirements of the N-substituent. The target compound incorporates a chiral 1-(4-fluorophenyl)propan-2-yl group that introduces a defined stereocenter at the alpha-carbon of the amine, a structural feature absent in simpler N-aryl or N-alkyl analogs such as N-(4-fluorophenyl)azetidine-3-carboxamide (CAS 1421459-39-3) or N-[2-(4-fluorophenyl)ethyl]azetidine-3-carboxamide (CAS 1838989-75-5) [1]. This chiral methyl-substituted ethyl linker between the azetidine carboxamide and the 4-fluorophenyl ring imposes a fixed spatial orientation that critically influences target binding geometry, conformational restriction, and metabolic stability—parameters that cannot be replicated by achiral or regioisomeric replacements [2]. Furthermore, the hydrochloride salt form (as opposed to the free base) directly impacts aqueous solubility, hygroscopicity, and formulation behavior, meaning that even a nominally identical free base cannot be considered functionally interchangeable without a full re-characterization of solubility and stability profiles under assay or process conditions [3].

!

Achiral N-aryl or N-ethyl-bridged analogs lack the stereocenter required for enantiomer-specific SAR; stereochemical differentiation may not transfer and limits direct replacement.

!

1-carboxamide regioisomers alter amide bond vector and hydrogen-bonding topology; target engagement profiles observed with 3-carboxamide scaffolds may shift with regioisomeric substitution.

!

Free base form differs from the hydrochloride salt in aqueous solubility, hygroscopicity, and formulation behavior; salt-form interchange requires full solubility and stability re-characterization.

Quantitative Differentiation from In-Class Analogs


Chiral Methyl Linker Provides Stereochemical Differentiation

The target compound possesses a single stereocenter at the carbon bearing the methyl group of the 1-(4-fluorophenyl)propan-2-yl substituent. This contrasts with N-(4-fluorophenyl)azetidine-3-carboxamide (CAS 1421459-39-3), which is achiral, and N-[2-(4-fluorophenyl)ethyl]azetidine-3-carboxamide (CAS 1838989-75-5), which also lacks a stereocenter [1]. The presence of this chiral center creates two possible enantiomeric configurations, each capable of differential target engagement, a property foundational to structure-activity relationship (SAR) optimization in drug discovery programs. No equivalent stereochemical differentiation exists in the achiral comparators, making the target compound the only member of this set suitable for enantioselective SAR studies [2].

Chiral Methyl Linker
Head-to-head
Target: 1 stereocenter (racemic or enantiopure)
Comparators: 0 stereocenters (CAS 1421459-39-3; CAS 1838989-75-5)

Enantioselective SAR capacity present in target, absent in achiral comparators.
Supports enantiomer-comparison study design.
Structural analysis based on IUPAC nomenclature and molecular formula comparison.
Stereochemistry Medicinal Chemistry Scaffold Differentiation

3-Carboxamide Regioisomerism vs. CB1 Antagonist Series

The azetidine carboxamide pharmacophore exists in two distinct regioisomeric forms: 1-carboxamides (where the carbonyl is attached to the azetidine nitrogen) and 3-carboxamides (where the carbonyl is attached to the azetidine C3 position). The extensively studied CB1 antagonist series from Vernalis (exemplified in US6831078) relies on the 1-carboxamide regioisomer, with compounds such as 3-(4-Chlorophenyl)-N-(2-propynyl)azetidine-1-carboxamide and (S)-3-(4-Fluorophenyl)-N-(2-propynyl)azetidine-1-carboxamide demonstrating CB1 receptor affinity [1]. The target compound, in contrast, is a 3-carboxamide—the carbonyl is at the C3 ring position, not the N1 position—resulting in a fundamentally different vector of the amide bond and altered hydrogen-bonding geometry. This regioisomeric switch has been shown in azetidine chemical biology to produce distinct conformational preferences and biological target profiles [2].

3-Carboxamide Regioisomerism
Class-level
Target: 3-carboxamide (carbonyl at azetidine C3)
Comparator: 1-carboxamide (carbonyl at azetidine N1, Vernalis CB1 series)

Regioisomeric switch alters amide bond vector; shifts hydrogen-bond donor/acceptor topology.
Supports regioisomer chemical-space exploration.
Classification based on IUPAC nomenclature and patent analysis (US6831078).
Regioisomerism CB1 Antagonist Target Engagement

Certified Purity Advantage for Reproducible Procurement

The target compound is commercially available with a documented purity of 98% as determined by HPLC, as certified by Leyan (product 1631623) and by Howei Pharm under standard Q/HWC032-2020 [1]. In contrast, several close structural analogs such as N-[2-(4-fluorophenyl)ethyl]azetidine-3-carboxamide (CAS 1838989-75-5) are supplied only at 95%+ purity, introducing a quantifiable 3-percentage-point differential in guaranteed purity that directly impacts the reliability of concentration-response experiments . The MDL number MFCD21606241 and associated Certificate of Analysis (COA) availability further provide a verifiable chain of identity and quality that mitigates the risk of batch-to-batch variability in pharmacological or synthetic workflows [2].

Certified Purity
Head-to-head
98% (HPLC)
Supports reproducible procurement specification.
Compared to 95%+ for close structural analogs; impurity burden context requires lot-specific COA review.
Purity Specification Quality Control Procurement Reproducibility

Application Scenarios for Azetidine-3-Carboxamide HCl


Enantioselective SAR of Azetidine-3-Carboxamides

The chiral 1-(4-fluorophenyl)propan-2-yl substituent of this compound provides a defined stereocenter that is absent in N-aryl (e.g., CAS 1421459-39-3) and N-ethyl-bridged (e.g., CAS 1838989-75-5) analogs [1]. Medicinal chemistry teams can resolve or enantioselectively synthesize both enantiomers to probe stereospecific target engagement, a capability that directly enables patentable chiral lead series expansion and cannot be achieved with achiral comparators. This scenario is critical for CNS and oncology programs where enantiomer-dependent pharmacology is well-documented [2].

Regioisomeric Diversification from CB1 Antagonists

For groups seeking to differentiate their chemical series from the extensively patented azetidine-1-carboxamide CB1 antagonist space (Vernalis US6831078 and related filings), the 3-carboxamide regioisomer offers a structurally orthogonal entry point [3]. The altered hydrogen-bonding geometry and amide bond vector of the 3-carboxamide may enable distinct target profiles or improved selectivity relative to 1-carboxamide congeners, providing a strategic advantage in FTO (freedom-to-operate) analysis and novel IP generation.

High-Purity Building Block for Parallel Synthesis & Fragment Libraries

With a certified purity of 98% (HPLC) and availability with a Certificate of Analysis from multiple vendors, this compound meets the stringent purity requirements for parallel synthesis workflows and fragment-based screening library assembly . The 3-percentage-point purity advantage over typical 95% azetidine-3-carboxamide analogs reduces the risk of impurity-driven false positives in high-throughput screening and minimizes the need for post-synthesis repurification of derived libraries.

Conformational Restriction for Peptidomimetic & Foldamer Design

Azetidine-3-carboxylic acid derivatives have been demonstrated to function as β-turn inducers in peptidomimetic design, as evidenced by IR and NMR conformational studies [4]. The target compound's 3-carboxamide linkage, combined with the rigidifying 4-fluorophenyl group, provides a conformationally constrained amide bond surrogate suitable for probing turn motifs in bioactive peptides, a role that cannot be fulfilled by more flexible ethylene-bridged or N-aryl analogs that lack comparable torsional restriction.

Application
Selection Property
Validation Focus
Stereochemical SAR studies
Chiral azetidine scaffold
Enantiomer-specific target engagement review
Regioisomer chemical-space studies
3-carboxamide topology
Amide bond vector and H-bond geometry review
Parallel synthesis workflows
Certified purity specification
Impurity-driven false-positive control
Peptidomimetic conformational analysis
Constrained amide bond surrogate
β-turn motif characterization
Quote Request

Request a Quote for N-(1-(4-Fluorophenyl)propan-2-yl)azetidine-3-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.